molecular formula C8H6ClNO2 B1596965 3-Chloro-4-hydroxy-5-methoxybenzonitrile CAS No. 5485-88-1

3-Chloro-4-hydroxy-5-methoxybenzonitrile

Cat. No.: B1596965
CAS No.: 5485-88-1
M. Wt: 183.59 g/mol
InChI Key: GQXBIXKRMCRSCG-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of benzonitrile, featuring a chloro, hydroxy, and methoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile typically involves the nitration of 3-chloro-4-hydroxy-5-methoxybenzaldehyde, followed by a reduction process. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the amine is converted to the nitrile via a Sandmeyer reaction using copper(I) cyanide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-5-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.

    Reduction: 3-Chloro-4-hydroxy-5-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-hydroxy-5-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-5-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, hydroxy, and methoxy groups on the benzene ring contribute to its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-hydroxybenzonitrile
  • 4-Hydroxy-5-methoxybenzonitrile
  • 3-Chloro-5-methoxybenzonitrile

Uniqueness

3-Chloro-4-hydroxy-5-methoxybenzonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-4-hydroxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXBIXKRMCRSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361108
Record name 3-chloro-4-hydroxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5485-88-1
Record name 3-chloro-4-hydroxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared from commercially available 3-chloro-4-hydroxy-5-methoxy-benzaldehyde in analogy to literature procedures (see 3-ethyl-4-hydroxy-5-methyl-benzonitrile). LC-MS: tR=0.82 min; 1H NMR (CDCl3): δ3.98 (s, 3H), 6.36 (s, 1H), 7.04 (s, 1H), 7.34 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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